![molecular formula C14H12ClNO2 B6403053 3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261936-12-2](/img/structure/B6403053.png)
3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%, also known as 3-Amino-5-(chloromethyl)benzoic acid, is a chemical compound used in a variety of scientific research applications. It is an important intermediate in organic synthesis processes and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%, is used in a variety of scientific research applications. It has been used as a building block in organic synthesis processes, as a starting material for the synthesis of various pharmaceuticals, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, it has been used in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%, is not well understood. However, it is believed to act as a proton acceptor, allowing the reaction of other compounds to take place. Additionally, it is believed to act as an electron donor, allowing the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%, are not well understood. Studies have shown that it is not toxic and does not have any adverse effects on humans or animals. However, further research is needed to better understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to obtain and use in experiments. However, it is important to note that this compound has a relatively low boiling point, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are numerous potential future directions for the use of 3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%. One potential future direction is the development of new reactions and synthetic pathways that utilize this compound. Additionally, further research could be done to better understand its biochemical and physiological effects and to develop new applications for it. Additionally, further research could be done to explore its potential use in drug development and other industrial applications. Finally, further research could be done to explore its potential use in the synthesis of new materials and compounds.
Synthesis Methods
3-Amino-5-(2-chloro-4-methylphenyl)benzoic acid, 95%(2-chloro-4-methylphenyl)benzoic acid, 95%, can be synthesized through a variety of methods. The most common method is the reaction of 4-methylphenol with phosphorus oxychloride in the presence of a base such as pyridine. This reaction produces 2-chloro-4-methylphenol, which can then be reacted with ammonia to produce the desired product. Other synthesis methods include the reaction of 4-methylphenol with chlorine in the presence of an alkaline catalyst, and the reaction of 4-methylphenol with thionyl chloride in the presence of a base such as pyridine.
properties
IUPAC Name |
3-amino-5-(2-chloro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFVVXXACAYIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690230 |
Source
|
Record name | 5-Amino-2'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-12-2 |
Source
|
Record name | 5-Amino-2'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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